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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and Al
receptors.[1][2][3] It has demonstrated efficacy in various preclinical models, particularly in the
context of neurodegenerative diseases such as Parkinson's disease.[1][2][3] As an orally
bioavailable compound, JNJ-40255293 offers a convenient route of administration for in vivo
studies. These application notes provide detailed guidelines and protocols for the oral
administration of JINJ-40255293 to support robust and reproducible preclinical research.

Data Presentation
In Vivo Efficacy and Receptor Occupancy

The following tables summarize the key in vivo efficacy and receptor occupancy data for INJ-
40255293 following oral administration in rodents.
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Parameter Species Value Model/Assay Reference

A2A Receptor ]
In vivo receptor

Occupancy Rat 0.21 mg/kg, p.o. o [11[21[3]
binding

(ED50)

Al Receptor .
In vivo receptor

Occupancy Rat 2.1 mg/kg, p.o. o [1][2][3]
binding

(ED50)

Plasma EC50 for Ex vivo receptor

Rat 13 ng/mL o [11121[3]
A2A Occupancy binding
Minimum
. Sleep-wake

Effective Dose Rat 0.63 mg/kg, p.o. [1]12]13]

encephalography

(EEG)

Behavioral Effects in Preclinical Models of Parkinson's

Disease
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Effective Dose

Effect Species Model Reference
Range (p.o.)
Reversal of
Haloperidol- Dopamine D2 N
) Rat ] Not specified [1]12][3]
induced antagonist model
Catalepsy
Reversal of
Haloperidol- Dopamine D2
) Mouse ) 0.1-10 mg/kg
induced antagonist model
Hypolocomotion
Potentiation of L- 6-OHDA lesion N
Rat Not specified [11121[3]

DOPA effects model
Reversal of
Reserpine- VMAT inhibitor N
] Rat Not specified [1]12][3]
induced model
Hypolocomotion
Potentiation of _

. Dopamine -~
Apomorphine- Rat ] Not specified [11[2]13]
) o agonist model
induced Agitation

Experimental Protocols

Formulation for Oral Administration (p.o.)

A common vehicle for the oral administration of INJ-40255293 in preclinical studies is a

solution composed of DMSO, PEG300, Tween-80, and saline.

Materials:

e JNJ-40255293 powder

o Dimethyl sulfoxide (DMSO)

e Polyethylene glycol 300 (PEG300)
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o Tween-80 (Polysorbate 80)
o Sterile Saline (0.9% NaCl)
Protocol for a 1 mg/mL Solution:

e Dissolve JNJ-40255293 in DMSO: Prepare a stock solution by dissolving JINJ-40255293 in
DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of INJ-40255293 in 1 mL
of DMSO.

o Add PEG300: In a separate tube, for every 1 mL of the final formulation, add 400 pL of
PEGS300.

o Add Tween-80: To the PEG300, add 50 pL of Tween-80 and mix thoroughly.

e Combine and Add Saline: Add 100 pL of the INJ-40255293/DMSO stock solution to the
PEG300/Tween-80 mixture. Mix well.

e Final Volume Adjustment: Add 450 L of sterile saline to bring the final volume to 1 mL.
o Vortex: Vortex the final solution until it is clear and homogenous.

Note: The final concentration of DMSO in this formulation is 10%. Adjust the initial stock
concentration and volumes as needed for your desired final dose, ensuring the final percentage
of each vehicle component is well-tolerated by the animal model.

Protocol for Oral Gavage in Rodents

Materials:

Prepared JNJ-40255293 formulation

Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

Syringes

Animal scale

Procedure:
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» Animal Preparation: Weigh the animal to determine the correct volume of the drug
formulation to administer. A typical administration volume for mice is 5-10 mL/kg and for rats
is 5 mL/kg.

o Syringe Preparation: Draw the calculated volume of the JNJ-40255293 formulation into the
syringe. Ensure there are no air bubbles.

o Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury. For
mice, scruff the neck and back to immobilize the head and body. For rats, a similar but larger
grip is required.

o Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the
tongue towards the esophagus. The needle should pass with minimal resistance. If
resistance is met, withdraw and reposition.

o Administration: Once the needle is correctly positioned in the esophagus, slowly administer
the solution.

e Post-Administration Monitoring: After administration, return the animal to its cage and
monitor for any signs of distress, such as difficulty breathing or lethargy.

Signaling Pathway and Experimental Workflow
JNJ-40255293 Mechanism of Action

JNJ-40255293 acts as an antagonist at both A2A and Al adenosine receptors. In the striatum,
A2A receptors are highly expressed on the indirect pathway medium spiny neurons, where they
form heteromers with dopamine D2 receptors. Adenosine, acting on A2A receptors, has an
opposing effect to dopamine, which acts on D2 receptors. By blocking the A2A receptor, INJ-
40255293 can potentiate dopamine signaling, which is beneficial in conditions of dopamine
depletion like Parkinson's disease.
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Caption: INJ-40255293 blocks A2A receptors, modulating dopamine signaling.

Experimental Workflow for In Vivo Oral Administration
Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with orally
administered JNJ-40255293.
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Caption: Workflow for oral administration of INJ-40255293 in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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